molecular formula C11H10N2O4S B8435458 N-(4-nitrobenzylmercapto)succinimide

N-(4-nitrobenzylmercapto)succinimide

Cat. No.: B8435458
M. Wt: 266.28 g/mol
InChI Key: RVTDJNSSWAWZDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Nitrobenzylmercapto)succinimide is a succinimide derivative functionalized with a 4-nitrobenzylthio group. Succinimides are characterized by a five-membered cyclic imide structure, often used as electrophilic reagents in organic synthesis, bioconjugation, and medicinal chemistry due to their reactivity with nucleophiles (e.g., amines, thiols). The 4-nitrobenzylmercapto substituent likely enhances electrophilicity and influences solubility, stability, and target specificity .

Properties

Molecular Formula

C11H10N2O4S

Molecular Weight

266.28 g/mol

IUPAC Name

1-[(4-nitrophenyl)methylsulfanyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C11H10N2O4S/c14-10-5-6-11(15)12(10)18-7-8-1-3-9(4-2-8)13(16)17/h1-4H,5-7H2

InChI Key

RVTDJNSSWAWZDQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)SCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Reactivity and Selectivity

Key Structural Variables :

  • Electron-Withdrawing vs. Donating Groups: N-(Arylsulfanyl)succinimides (e.g., N-(phenylthio)succinimide): Electron-withdrawing substituents (Cl, Br) on the aryl group improve reaction yields (e.g., 90–95%) and enantioselectivity (ee >90%) in organocatalytic reactions. Conversely, electron-donating groups (e.g., methyl, methoxy) retain high reactivity but may alter regioselectivity . N-(3,5-Dichlorophenyl)succinimide (NDPS): Chloro substituents confer nephrotoxicity in rats, selectively damaging proximal convoluted tubules and inducing interstitial nephritis. This highlights how halogenation can enhance biological activity but also toxicity .
  • Steric Effects :
    • Ortho-Substituted Derivatives : N-(ortho-methylphenylthio)succinimide exhibits reduced reactivity and selectivity due to steric hindrance, emphasizing the importance of substituent position .

Functional Group Modifications

  • Bioconjugation Reagents :

    • N-(Benzoyloxy)succinimide : Highly reactive toward amine groups but lacks selectivity (73:28 N-terminal vs. lysine modification). This contrasts with newer reagents like 2-ethynylbenzaldehyde, which achieve >95% N-terminal selectivity .
    • Succinimide Esters with Maleimide Groups (e.g., GMBS, SMCC): Used as heterobifunctional cross-linkers. GMBS (N-(4-maleimidobutyryloxy)succinimide) has a short spacer chain, enabling efficient protein conjugation but poor thermal stability. Longer spacers (e.g., SMCC) improve flexibility and binding efficiency .
  • Solubility and Stability: N-(2-Hydroxyethyl)succinimide: The hydroxyethyl group enhances water solubility, making it ideal for protein modification. Its succinimide ring opens to form stable amide bonds with lysine residues . Ferrocenyl Succinimides (e.g., SuccFerr): Lipophilic derivatives require encapsulation in nanoparticles for in vivo use due to poor solubility, contrasting with hydrophilic analogs like N-(2-hydroxyethyl)succinimide .

Crystallographic and Structural Insights

  • Crystal Structures: N-(Methylphenyl)succinimides: Substituent position (ortho, meta, para) affects molecular planarity. For example, N-(3-methylphenyl)succinimide has a 52.5° tilt between benzene and pyrrolidine rings, compared to 67.7° in the 2,3-dimethyl derivative. These torsional angles influence packing efficiency and intermolecular interactions . N-(3-Hydroxyphenyl)succinimide: Hydrogen bonding via the hydroxyl group stabilizes the crystal lattice, a feature absent in non-hydroxylated analogs .

Data Table: Comparative Analysis of Succinimide Derivatives

Compound Substituent/Functional Group Key Properties/Applications References
N-(4-Nitrobenzylmercapto)succinimide 4-Nitrobenzylthio High electrophilicity; likely used in thiol-selective conjugation (inferred from analogs)
N-(Phenylthio)succinimide Phenylthio High enantioselectivity (ee >90%) in β-amino-α-mercapto carbonyl synthesis
N-(3,5-Dichlorophenyl)succinimide 3,5-Dichlorophenyl Nephrotoxic; induces interstitial nephritis in rats
GMBS Maleimidobutyryloxy Short spacer; high sensitivity in protein labeling but poor thermal stability
N-(2-Hydroxyethyl)succinimide 2-Hydroxyethyl Water-soluble; used in bioconjugation via amide bond formation
SuccFerr Ferrocenyl-phenol Antiproliferative activity; requires nanoparticle encapsulation for in vivo delivery

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